molecular formula C21H21N3O2S B2598472 (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 848208-68-4

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2598472
CAS No.: 848208-68-4
M. Wt: 379.48
InChI Key: QRGASWRFMGXLNG-CYVLTUHYSA-N
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Description

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one and its derivatives are part of an extensive research area involving the synthesis of heterocyclic compounds, especially those containing the thiazol-4(5H)-one scaffold. These compounds are noted for their chemical versatility and are a focus in the synthesis of novel chemical entities. For example, derivatives of the compound have been synthesized and characterized using various spectroscopic methods, aiming to investigate their chemical structure and properties (Patel et al., 2010).

Antimicrobial and Antifungal Activities

These compounds have been extensively studied for their biological activities, including antimicrobial and antifungal effects. Studies show that specific derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential therapeutic agents against various microbial diseases (Bharti et al., 2010). The synthesis of novel Schiff bases containing thiazole rings and their copper(II), nickel(II), and zinc(II) complexes have shown antimicrobial activities against both yeast and bacteria, indicating a broad spectrum of potential applications in treating microbial diseases (Yilmaz & Cukurovalı, 2003).

Potential in Cancer Therapy

Certain derivatives of this compound have shown promise as anticancer agents. For example, a study found that some derivatives have selective inhibitory activity against leukemia cell lines, indicating their potential use in leukemia therapy (Subtelna et al., 2020). Furthermore, compounds derived from this compound have been studied for their cytotoxic and anticancer activities, showing potential as effective agents against certain cancer types (Hofmann et al., 2011).

Multicomponent Reactions and Biological Activity

The compound and its derivatives are also involved in multicomponent reactions, contributing to the field of medicinal chemistry. These reactions are used to design molecules with potential biological activity, including antimicrobial properties. A study described the synthesis of a derivative using multicomponent reaction methodology, and the synthesized compound was screened for antimicrobial activity against various bacterial strains and yeasts (Sydorenko et al., 2022).

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-18-10-6-5-7-16(18)15-19-20(25)22-21(27-19)24-13-11-23(12-14-24)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGASWRFMGXLNG-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.